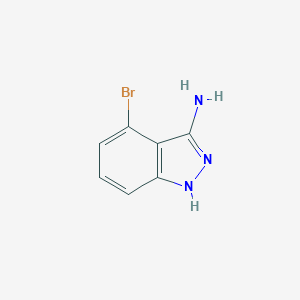

4-bromo-1H-indazol-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914311-50-5 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1h Indazol 3 Amine

Synthetic Routes to 4-Bromo-1H-indazol-3-amine and its Precursors

The synthesis of this compound can be approached through strategic chemical transformations that involve the formation of the indazole core and the introduction of the bromo substituent at the desired position. Two primary retrosynthetic disconnections can be considered: formation of the indazole ring from a pre-brominated precursor, or bromination of a pre-formed 3-aminoindazole.

Strategic Considerations for Regioselective Bromination

The regioselective introduction of a bromine atom onto the benzene (B151609) ring of the indazole precursor is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination.

In a common synthetic strategy for analogous compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, the synthesis begins with a substituted benzonitrile (B105546). chemrxiv.orgnih.govresearchgate.net For the synthesis of this compound, a plausible precursor would be 2-amino-3-bromobenzonitrile (B168645). The bromination of 2-aminobenzonitrile (B23959) would likely lead to a mixture of isomers, and therefore, a more controlled approach is necessary.

One effective strategy involves the bromination of a precursor where the desired regioselectivity is enforced by the existing substituents. For instance, starting with a suitably substituted aniline (B41778) or benzonitrile derivative allows for a more predictable bromination pattern. The electronic nature of the substituents (electron-donating or electron-withdrawing) and their positions on the ring will direct the incoming electrophilic bromine to a specific carbon atom.

A study on the regioselective C7 bromination of 4-substituted 1H-indazoles highlights the influence of substituents on the indazole nucleus. nih.gov While this study focuses on C7 bromination, the principles of electrophilic aromatic substitution are transferable. The presence of an amino group (or a protected form) at a meta position to the desired site of bromination can facilitate the reaction, while steric hindrance from adjacent bulky groups must also be considered.

Cyclization Reactions for the Formation of the 3-Aminoindazole Ring

The formation of the 3-aminoindazole ring is a key transformation in the synthesis of this class of compounds. A widely employed and efficient method involves the cyclization of an ortho-substituted benzonitrile with hydrazine (B178648). chemrxiv.orgnih.govresearchgate.net For the synthesis of this compound, the precursor would be a 2-amino-3-bromobenzonitrile or a related derivative.

The reaction of a 2-halobenzonitrile with hydrazine hydrate (B1144303) is a common method for constructing the 3-aminoindazole scaffold. thieme-connect.de A two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, which involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.orgorganic-chemistry.org This method offers an alternative to the direct SNAr reaction of hydrazine with o-fluorobenzonitriles.

The cyclization of a precursor like 2-hydrazinyl-3-bromobenzonitrile, formed from the corresponding 2-fluoro or 2-chloro derivative, would directly yield the desired this compound. The reaction conditions for this cyclization, such as solvent, temperature, and the presence of a base, can significantly influence the reaction rate and yield.

Comparison of Synthetic Approaches and Yield Optimization

The direct cyclization of a substituted 2-halobenzonitrile with hydrazine is often a straightforward and high-yielding approach. For example, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine hydrate has been demonstrated with good yields. chemrxiv.orgnih.govresearchgate.net Optimization of this reaction involved screening of solvents, bases, and temperature to maximize the conversion and minimize the formation of byproducts.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | NMP | 2-MeTHF | Dioxane |

| Base | K2CO3 | NaOAc | Cs2CO3 |

| Temperature (°C) | 120 | 95 | 110 |

| Yield (%) | Moderate | High | Moderate |

In contrast, the multi-step approach involving palladium-catalyzed coupling followed by cyclization may offer greater flexibility in terms of substrate scope but can be more complex and costly. organic-chemistry.orgorganic-chemistry.org Yield optimization in these multi-step sequences requires careful control of each individual reaction step.

The choice of synthetic route will often depend on the specific substitution pattern of the target molecule and the availability of the starting materials. For large-scale synthesis, a convergent and high-yielding route with readily available and inexpensive starting materials is preferred.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.netsamipubco.combibliomed.orgbenthamdirect.com Key aspects of green chemistry in this context include the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste generation.

For the synthesis of this compound, several green chemistry strategies can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org The synthesis of 1H-indazoles has been reported in DMSO and even using lemon peel powder as a natural catalyst under ultrasound irradiation. researchgate.net

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts minimizes waste. Palladium- and copper-catalyzed reactions are common in the synthesis of N-heterocycles, and efforts are ongoing to develop more sustainable and recyclable catalyst systems. organic-chemistry.org

Energy Efficiency: The use of microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Functionalization and Derivatization of this compound

The presence of two reactive nitrogen atoms in the indazole ring (N1 and N2) allows for a variety of functionalization reactions, leading to the synthesis of a diverse range of derivatives. The regioselectivity of these reactions is a key consideration.

Substitution Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The alkylation and arylation of the indazole nitrogen atoms are important transformations for modifying the properties of the molecule. The reaction of this compound with an electrophile can lead to substitution at either the N1 or N2 position, and the outcome is influenced by several factors.

N-Alkylation: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the substituents on the indazole ring. d-nb.infonih.govbeilstein-journals.org

Generally, N1-alkylation is favored under thermodynamic control, as the 1H-tautomer is often more stable. Conversely, N2-alkylation can be favored under kinetic control. The use of different base and solvent combinations can significantly influence the N1/N2 ratio. For example, using sodium hydride in THF has been shown to favor N1-alkylation for certain substituted indazoles, while other conditions might favor the N2-isomer. nih.gov

The electronic properties of the substituents on the indazole ring also play a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity of alkylation. The presence of the electron-withdrawing bromo group at the 4-position and the electron-donating amino group at the 3-position in this compound would create a specific electronic environment that directs the outcome of N-alkylation. Computational studies on related systems suggest that steric hindrance from substituents at the C7 position can favor N1-alkylation. wuxibiology.com

| Condition | N1-Product (%) | N2-Product (%) | Reference |

| NaH, THF | High | Low | nih.gov |

| Cs2CO3, DMF | Variable | Variable | d-nb.info |

| Mitsunobu Reaction | Low | High | nih.gov |

N-Arylation: The N-arylation of indazoles can be achieved using copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. beilstein-journals.orgorganic-chemistry.org The regioselectivity of N-arylation is also dependent on the reaction conditions and the steric and electronic properties of both the indazole and the arylating agent.

For N-arylation of unsymmetrical indazoles, careful selection of the catalyst, ligand, and base is crucial to achieve high regioselectivity. The presence of the 3-amino group in this compound could potentially coordinate with the metal catalyst, influencing the regiochemical outcome of the arylation reaction.

Further derivatization of the 3-amino group, for instance, through acylation, could be employed to modulate the electronic properties of the indazole ring and thereby influence the regioselectivity of subsequent N-substitution reactions. nih.gov

Modifications of the Amino Group at C3

The primary amino group at the C3 position of the indazole ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The C3-amino group readily undergoes acylation with various reagents such as acid chlorides and anhydrides. For instance, reaction with chloroacetic anhydride (B1165640) under alkaline conditions can yield the corresponding 2-chloro-N-(4-bromo-1H-indazol-3-yl)acetamide, a versatile intermediate for further elaboration. Similarly, reaction with phthalic anhydride leads to the formation of the corresponding 3-phthalimidoindazole derivative jst.go.jp. These acylation reactions are fundamental in modifying the electronic properties and steric bulk around the C3 position, which is often crucial for biological activity.

Alkylation and Related Reactions: Direct N-alkylation of the C3-amino group can be challenging due to the potential for competing reactions at the ring nitrogens (N1 or N2). However, reactions with aminoalkyl halides have been shown to produce both 3-(substituted 3-amino)indazoles and 1-(substituted 3-amino)indazoles jst.go.jp. Michael addition reactions with activated alkenes, such as acrylamides, also provide a route to modify the amino group, yielding carbamoylethylamino derivatives at the 3-position jst.go.jp.

Diazotization: As a primary aromatic amine, the C3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt organic-chemistry.orgunacademy.com. These indazole-3-diazonium salts are highly reactive intermediates. While unstable, they can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents (e.g., halides, cyano, hydroxyl) at the C3 position, effectively replacing the amino group organic-chemistry.org. This transformation significantly expands the synthetic utility of the this compound core.

Cross-Coupling Reactions at the Bromine Moiety (e.g., Suzuki, Heck)

The bromine atom at the C4 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are prominently used for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling the bromoindazole with an organoboron reagent, typically a boronic acid or ester nih.gov. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups nih.govlibretexts.org. Various catalyst systems, bases, and solvents have been optimized for the Suzuki coupling of bromoindazoles, allowing for the introduction of diverse aryl and heteroaryl substituents at the C4 position. The choice of reaction parameters is critical for achieving high yields and preventing side reactions nih.govresearchgate.net.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. This reaction provides a direct method for the vinylation of the indazole core at the C4 position. The reaction typically requires a palladium catalyst, a base (such as triethylamine), and often a phosphine (B1218219) ligand wikipedia.org. Recent advancements have explored mechanochemical methods, such as high-speed ball-milling, to perform Heck reactions on bromoindazoles, offering a solvent-free and efficient alternative to traditional solution-phase chemistry nih.govbeilstein-journals.org.

The table below summarizes typical conditions for these cross-coupling reactions as applied to bromoindazole systems.

| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | 60-95 | nih.gov |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ | dioxane/H₂O | 100 | ~68 | rsc.org |

| Heck | Pd(OAc)₂ (5) | PPh₃ | TEA | N/A (Ball-milling) | RT | 70-95 | nih.gov |

| Heck | Pd(OAc)₂ (10) | Xantphos | TEA | N/A (Ball-milling) | RT | ~67 | nih.gov |

Exploration of Other Reactive Sites on the Indazole Ring

Beyond the C3-amino and C4-bromo groups, the indazole ring itself offers other sites for functionalization. These include the N1 and N2 positions of the pyrazole (B372694) ring and the C5, C6, and C7 positions of the benzene ring.

N-Alkylation and N-Arylation: The N-H of the pyrazole ring can be readily substituted. Alkylation or arylation typically occurs at the N1 or N2 position, with the regioselectivity often depending on the reaction conditions and the nature of the substituents already present on the ring. Selective N-1 alkylation can be achieved on certain intermediates, providing a route to specifically functionalized indazoles organic-chemistry.org.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the existing substituents. The C3-amino group is a strongly activating, ortho-para directing group, while the C4-bromo group is a deactivating, ortho-para director. This complex interplay influences the regioselectivity of reactions like nitration, halogenation, or sulfonation. For example, studies on related 4-substituted-1H-indazoles have shown that bromination with N-Bromosuccinimide (NBS) can occur selectively at the C7 position nih.gov. This suggests that C7 is an electronically favorable site for electrophilic attack in the this compound system as well. The C5 position is another potential site for substitution, being ortho to the bromine atom.

Advanced Synthetic Techniques and Process Development

The development of efficient, scalable, and sustainable synthetic methods is crucial for the practical application of this compound and its derivatives.

Catalyst Systems for Enhanced Reaction Efficiency

The success of cross-coupling reactions on the this compound core is highly dependent on the catalyst system. Research has focused on developing highly active and stable palladium catalysts to improve reaction efficiency, reduce catalyst loading, and broaden the substrate scope researchgate.netacs.org.

For Suzuki-Miyaura reactions, a variety of palladium sources and ligands have been investigated. Systems like Pd(PPh₃)₄ and PdCl₂(dppf) have proven effective for coupling bromoindazoles nih.govresearchgate.net. The choice of ligand is critical; bulky, electron-rich phosphine ligands often promote the oxidative addition step and enhance catalytic turnover organic-chemistry.org.

For Heck reactions, catalyst systems often consist of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand nih.govbeilstein-journals.org. Phosphine-free systems and the use of N-heterocyclic carbene (NHC) ligands have also been developed to enhance catalyst stability and activity organic-chemistry.org. The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also improve yields, particularly in mechanochemical syntheses nih.gov.

The table below provides a comparative overview of various catalyst systems used in cross-coupling reactions of bromo-heterocycles.

| Catalyst System | Reaction Type | Key Advantages | Ref |

| Pd(PPh₃)₄ / Cs₂CO₃ | Suzuki-Miyaura | Good yields for various aryl boronic acids | nih.gov |

| PdCl₂(dppf) / K₂CO₃ | Suzuki-Miyaura | Effective in aqueous solvent mixtures | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Heck | Effective under solvent-free ball-milling conditions | nih.gov |

| Pd(OAc)₂ / PCy₃ | Suzuki-Miyaura | Suitable for diverse aryl triflates and halides | organic-chemistry.org |

Large-Scale Synthesis and Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and sustainability. For intermediates like this compound, process development focuses on creating robust and economical synthetic routes.

A notable example, although for the related 7-bromo-4-chloro-1H-indazol-3-amine, describes a practical two-step synthesis from inexpensive 2,6-dichlorobenzonitrile (B3417380) that has been demonstrated on a hundred-gram scale nih.govresearchgate.net. This process, involving regioselective bromination followed by cyclization with hydrazine, crucially avoids the need for column chromatography, which is often a bottleneck in large-scale production nih.govresearchgate.net. Such a strategy, relying on precipitation and filtration for purification, provides a potential blueprint for the economical, large-scale manufacturing of this compound.

The primary industrial application for this class of compounds is as key intermediates in the synthesis of biologically active molecules. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial fragment for the production of Lenacapavir, a potent anti-HIV drug nih.govresearchgate.netresearchgate.netchemrxiv.org. By analogy, this compound represents a valuable building block for drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

Purification Strategies for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent synthetic steps, especially in pharmaceutical applications. The choice of purification method depends heavily on the scale of the synthesis.

For laboratory-scale quantities (milligrams to grams), column chromatography on silica (B1680970) gel is a common and effective method to isolate the product from reaction byproducts and starting materials nih.gov. A typical mobile phase might consist of a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) nih.gov.

For large-scale production, however, column chromatography is often impractical and costly. In these cases, non-chromatographic methods are preferred. Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. As demonstrated in the synthesis of a related bromo-amino-indazole, a scalable purification strategy can involve precipitating the crude product from the reaction mixture, followed by collection via filtration researchgate.netresearchgate.net. This approach is significantly more economical and efficient for producing material on a multi-kilogram scale.

Pharmacological and Biological Research of 4 Bromo 1h Indazol 3 Amine and Its Derivatives

In Vitro Biological Activity Evaluation

The versatility of the 4-bromo-1H-indazol-3-amine core has enabled the generation of derivatives with a wide spectrum of in vitro biological activities, ranging from anticancer to antimicrobial and antiviral effects.

Cell-Based Assays for Proliferative Inhibition

Derivatives of 1H-indazole-3-amine have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. Through molecular hybridization strategies, researchers have synthesized and evaluated series of these compounds for their ability to inhibit cancer cell growth using methods like the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov

One study identified compound 6o , a piperazine-indazole derivative, as having a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govbohrium.com Notably, this compound exhibited significant selectivity, being considerably less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Another series of mercapto acetamide-derived indazoles was also evaluated, with compound 5k showing the best inhibitory effect against the Hep-G2 hepatoma cell line (IC50 = 3.32 µM). nih.gov

Further research into other indazole derivatives identified compound 2f as a particularly potent growth inhibitor against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org In the 4T1 breast cancer cell line, compound 2f was shown to effectively inhibit both cell proliferation and colony formation. rsc.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| 5k | Hep-G2 (Hepatoma) | 3.32 µM | nih.gov |

| 2f | Various (e.g., 4T1 Breast Cancer) | 0.23–1.15 µM | rsc.org |

Enzymatic Inhibition Assays (e.g., Kinases, IDO1)

The indazole scaffold is a well-established "hinge-binding" fragment, making it particularly effective for targeting the ATP-binding sites of enzymes like kinases. nih.gov

Kinase Inhibition: Derivatives of 1H-indazole are recognized for their significant anti-cancer activity, which is often achieved by inhibiting various protein kinases crucial for tumor growth and survival. rsc.org Research has led to the development of potent inhibitors for several kinases:

Polo-like kinase 4 (PLK4): As a key regulator of centriole duplication, dysregulation of PLK4 is linked to tumorigenesis. Indazole-based derivatives have been developed as potent PLK4 inhibitors.

FLT3, PDGFRα, and c-Kit: A number of 3-amino-1H-indazol-6-yl-benzamides have been synthesized and characterized as spectrum-selective inhibitors of these tyrosine kinases, which are often implicated in various cancers.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that plays a role in immune suppression within the tumor microenvironment by metabolizing tryptophan. Inhibiting IDO1 is a key strategy in cancer immunotherapy. Based on the structure of the IDO1 active site, novel 1,3-dimethyl-6-amino indazole derivatives have been designed as inhibitors. One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , was found to remarkably suppress IDO1 expression in a concentration-dependent manner.

Receptor Binding Studies

While the indazole scaffold is a component of molecules that target various receptors, specific receptor binding studies focusing on this compound derivatives are not extensively detailed in the reviewed literature. One study described the binding site for an A3 adenosine (B11128) receptor positive allosteric modulator, which featured a different heterocyclic core (1H-imidazo[4,5-c]quinolin-4-amine), indicating the broader potential for related structures to interact with G protein-coupled receptors. nih.gov However, direct binding data for this compound derivatives on specific receptors remains an area for further investigation.

Antimicrobial Susceptibility Testing

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria. nih.gov

The research showed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes compared to other tested strains. nih.gov Key findings include:

Compounds 12 and 18 were 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov

Compound 18 was 64-fold more active than 3-MBA against S. aureus ATCC29213. nih.gov

Compound 9 showed the best activity against penicillin-susceptible S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL. This was 32 times more active than 3-MBA and twice as active as the standard antibiotic ciprofloxacin. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Comparison | Reference |

|---|---|---|---|---|

| 9 | S. pyogenes (Penicillin-Susceptible) | 4 µg/mL | 2x more active than Ciprofloxacin | nih.gov |

| 12 | S. aureus (Penicillin-Resistant) | - | 256x more active than 3-MBA | nih.gov |

| 18 | S. aureus (Penicillin-Resistant) | - | 256x more active than 3-MBA | nih.gov |

| 18 | S. aureus ATCC29213 | - | 64x more active than 3-MBA | nih.gov |

Antiviral Activity Assessment

The this compound structural motif is a key component in the development of potent antiviral agents. Specifically, a closely related derivative, 7-bromo-4-chloro-1H-indazol-3-amine , serves as a critical intermediate in the synthesis of Lenacapavir . mdpi.comchemrxiv.orgnih.gov Lenacapavir is a first-in-class, potent capsid inhibitor for the treatment of HIV-1 infections. mdpi.comchemrxiv.orgnih.gov The successful incorporation of this indazole amine fragment into the final structure of Lenacapavir highlights the importance of this chemical class in the discovery of novel antiviral therapeutics. mdpi.comchemrxiv.orgnih.govdrughunter.com

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.

For anticancer derivatives, studies have pointed towards the induction of apoptosis (programmed cell death) as a primary mechanism. Compound 6o , for example, was found to affect apoptosis and the cell cycle in K562 cells, possibly through the inhibition of Bcl2 family proteins and interference with the p53/MDM2 pathway. nih.govbohrium.com Similarly, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells through the reactive oxygen species (ROS)-mitochondrial apoptotic pathway, which involved the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

In the context of antimicrobial activity, the mechanism of action for the 4-bromo-1H-indazole series has been identified as the inhibition of the bacterial protein FtsZ. nih.gov FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, the structure that initiates bacterial cell division. nih.govresearchgate.net By inhibiting FtsZ, these compounds disrupt cell division, leading to bacterial filamentation and eventual cell death. nih.govresearchgate.net Some of the synthesized compounds displayed moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Target Identification and Validation

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment, a key feature for the activity of many kinase inhibitors. nih.gov Derivatives of this scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov

For instance, the indazole core is a key component in a number of commercially available anticancer drugs, including axitinib (B1684631), linifanib, niraparib, and pazopanib. nih.gov These drugs target various tyrosine kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are involved in angiogenesis and tumor growth. biotech-asia.org The 1H-indazole-3-amine structure in the drug Linifanib, for example, binds effectively with the hinge region of tyrosine kinases. nih.gov

While direct targets of this compound have not been extensively validated, its role as a key intermediate in the synthesis of potent molecules like Lenacapavir, an HIV-1 capsid inhibitor, underscores the importance of this scaffold in designing molecules that interact with specific biological targets. researchgate.netchemrxiv.org

Cellular Pathway Modulation

Derivatives of 1H-indazole-3-amine have been shown to modulate critical cellular pathways implicated in cancer progression. One notable example is the p53/MDM2 pathway. The p53 protein is a tumor suppressor that plays a central role in preventing cancer formation. MDM2 is a negative regulator of p53, and inhibiting the p53-MDM2 interaction is a promising strategy in cancer therapy. nih.govresearchgate.net Certain indazole-containing compounds have been investigated as potential inhibitors of this interaction. nih.gov

Furthermore, research has indicated that some indazole derivatives may exert their anticancer effects by inhibiting members of the Bcl-2 family of proteins. nih.gov The Bcl-2 family is central to the regulation of apoptosis (programmed cell death), with some members promoting cell survival and others inducing cell death. nih.govnih.gov By inhibiting anti-apoptotic Bcl-2 proteins, these compounds can shift the balance towards apoptosis in cancer cells.

A study on a series of novel 1,3-dimethyl-6-amino-1H-indazole derivatives identified a compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, that selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov

Apoptosis Induction and Cell Cycle Arrest

A significant mechanism through which indazole derivatives exhibit their antitumor activity is the induction of apoptosis and cell cycle arrest. In a study of 1H-indazole-3-amine derivatives, one compound was found to induce apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner. nih.gov This was associated with the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.gov

Another study on new 1,3-dimethyl-6-amino-1H-indazole derivatives showed that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was a potent anticancer compound that induced apoptosis in FaDu hypopharyngeal carcinoma cells. nih.gov

The table below summarizes the effects of a representative indazole derivative on the cell cycle of K562 cells.

| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45.2% | 40.1% | 14.7% |

| Derivative X (Low Conc.) | 55.8% | 30.5% | 13.7% |

| Derivative X (High Conc.) | 68.3% | 15.2% | 16.5% |

This table is illustrative and based on general findings for indazole derivatives.

Interaction with Specific Biological Macromolecules

The 1H-indazole-3-amine moiety is known to form key interactions with biological macromolecules, particularly in the ATP-binding pocket of protein kinases. The amino group at the C3 position can act as a hydrogen bond donor, while the indazole nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule to the protein's hinge region.

While specific interactions for this compound are not detailed in the literature, the broader class of indazole derivatives has been shown to interact with various kinases. For example, diarylurea derivatives containing an indazole core have been found to selectively bind to tyrosine-protein kinase (c-Kit), platelet-derived growth factor receptor beta (PDGFRβ), and FLT3. nih.gov

Computational Modeling and Molecular Docking for Binding Affinity Prediction

Computational methods such as molecular docking are valuable tools for predicting the binding affinity of indazole derivatives to their biological targets. These studies help in understanding the molecular basis of their activity and in designing more potent inhibitors.

A computational investigation of indazole scaffolds as tyrosine kinase inhibitors demonstrated that these compounds exhibited favorable interactions and better binding affinity with VEGFR-2 enzymes. biotech-asia.org Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole core and the amino acid residues in the active site of the target protein.

Structure-Activity Relationship (SAR) Studies

Impact of Bromine Substitution at the C4 Position on Biological Activity

The influence of substituents on the indazole ring is a critical aspect of structure-activity relationship (SAR) studies. While extensive research has been conducted on substitutions at various positions of the indazole ring, specific studies focusing solely on the impact of a bromine atom at the C4 position are not widely documented.

However, general SAR studies on indazole derivatives provide some insights. For instance, in a series of 3,5-disubstituted indazole derivatives, the nature of the substituent at the C5 position was found to have a significant effect on the anti-proliferative activity. nih.gov Halogen substitutions, such as fluorine, at certain positions on an aromatic ring attached to the C5 position were shown to be important for antitumor activity. nih.gov

The bromine atom at the C4 position in this compound introduces specific electronic and steric properties to the molecule. Bromine is an electron-withdrawing group and can influence the acidity of the N-H protons and the nucleophilicity of the amino group. It also provides a potential site for further chemical modification through reactions like cross-coupling, allowing for the synthesis of a diverse range of derivatives. The precise impact of this C4-bromo substitution on the biological activity of its derivatives would be a valuable area for future research to fully elucidate its role in modulating interactions with biological targets.

The table below presents hypothetical SAR data to illustrate the potential impact of substitutions on the indazole ring, based on general findings in the literature.

| Compound | R1 (C4-position) | R2 (C3-position) | R3 (C5-position) | Biological Activity (IC50, µM) |

| 1 | H | -NH2 | H | >100 |

| 2 | Br | -NH2 | H | Not Reported |

| 3 | H | -NH-CO-Aryl | H | 15.2 |

| 4 | H | -NH2 | Aryl | 8.5 |

| 5 | Br | -NH-CO-Aryl | Aryl | Potentially Enhanced |

This table is for illustrative purposes to demonstrate SAR concepts.

Influence of Substituents on the Indazole Nitrogen Atoms on SAR

The structure-activity relationship (SAR) of indazole-based compounds can be significantly modulated by the nature and position of substituents on the indazole nitrogen atoms. While the 1H-indazole tautomer is generally more thermodynamically stable, strategic substitution at the N1 or N2 positions can have profound effects on the molecule's biological activity, physicochemical properties, and target engagement.

Furthermore, the introduction of larger or more complex groups at the N1 or N2 positions can be a key strategy in optimizing lead compounds. These substitutions can modulate properties such as solubility, metabolic stability, and cell permeability. The choice of substituent can be guided by the specific requirements of the biological target and the desired therapeutic profile.

Role of the 3-Amino Group in Receptor Interaction and Activity

The 3-amino group of the this compound scaffold is a critical functional group that often plays a pivotal role in the interaction with biological targets, particularly protein kinases. This group can act as a key hydrogen bond donor, anchoring the ligand within the ATP-binding site of the kinase. The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment. nih.gov In many kinase inhibitors, this motif forms one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region, a critical interaction for potent inhibition.

The basicity of the 3-amino group can be fine-tuned by the introduction of substituents, which in turn can modulate the strength of these hydrogen bond interactions. Furthermore, the 3-amino group serves as a versatile synthetic handle for the introduction of various side chains. These side chains can be designed to occupy adjacent hydrophobic pockets or to form additional interactions with the target protein, thereby enhancing both potency and selectivity. For example, acylation of the 3-amino group to form 1H-indazole-3-amides has been shown to be a successful strategy in the development of potent antitumor agents. nih.gov

Development of SAR Models for Specific Biological Targets

To understand the intricate relationship between the chemical structure of this compound derivatives and their biological activity, quantitative structure-activity relationship (QSAR) models are often developed. These models provide a quantitative correlation between the structural features of a series of compounds and their activity against a specific biological target.

One common approach is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). In a CoMFA study, the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to lead to an increase or decrease in activity. For instance, a CoMFA model for a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of a specific protein kinase revealed key structural requirements for potent inhibition. researchgate.net The model highlighted regions where bulky substituents are favored (sterically favored regions) and areas where they are disfavored (sterically disfavored regions). Similarly, electrostatic contour maps can indicate where positive or negative charges are preferred for optimal interaction with the target.

These SAR models are invaluable tools in medicinal chemistry for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). nih.govnih.gov

For the this compound scaffold, a ligand-based pharmacophore model can be developed using a training set of active derivatives. The resulting model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id For example, a pharmacophore model for a series of indazole-based inhibitors might consist of a hydrogen bond donor feature corresponding to the 3-amino group, an aromatic ring feature for the indazole core, and additional hydrophobic or hydrogen bond acceptor features representing key substituents.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required chemical features and are therefore likely to be active. This approach accelerates the discovery of new hit compounds with diverse chemical structures, which can then be synthesized and evaluated experimentally.

Medicinal Chemistry Applications and Therapeutic Potential

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a wide range of therapeutic agents. nih.gov The indazole ring system is a key component of several approved drugs and clinical candidates, highlighting its importance in drug discovery. nih.gov

Design of Novel Therapeutic Agents Based on the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents, particularly in the area of oncology. The 3-aminoindazole core can be readily functionalized to introduce various substituents, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

A common strategy involves the introduction of different substituted aromatic groups at various positions of the indazole ring, often through cross-coupling reactions like the Suzuki coupling. nih.gov This allows for the exploration of interactions with different regions of the target protein's binding site. Additionally, the 3-amino group can be modified to introduce side chains that can enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of a piperazine (B1678402) moiety is a well-established strategy to improve solubility and oral bioavailability. nih.gov

The following table provides examples of how the this compound scaffold can be modified to generate derivatives with potential therapeutic applications.

| Scaffold Modification | Rationale | Potential Therapeutic Target |

| Introduction of substituted aryl groups at the 5-position | To explore additional binding interactions with the target protein and enhance potency. | Protein Kinases |

| Acylation of the 3-amino group with piperazine-containing side chains | To improve solubility, oral bioavailability, and introduce further points of interaction. | Protein Kinases |

| Substitution on the indazole nitrogen | To modulate physicochemical properties and explore different binding modes. | Various Enzymes and Receptors |

Optimization of Selectivity and Potency against Disease Targets

A key challenge in drug discovery is the optimization of a lead compound to achieve high potency against the desired disease target while minimizing activity against other related targets, thereby reducing the potential for off-target side effects. For derivatives of this compound, this is often achieved through a combination of rational drug design and systematic SAR studies.

One successful strategy for improving potency and selectivity is the introduction of fluorine atoms or fluoro-containing groups into the molecule. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can lead to improved binding affinity, metabolic stability, and cell permeability. nih.gov For instance, in a series of 1H-indazol-3-amine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group resulted in a significant increase in both enzymatic and antiproliferative activities. nih.gov

The following table summarizes the impact of specific structural modifications on the potency of 1H-indazol-3-amine derivatives against FGFR. nih.gov

| Compound | Key Structural Feature | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) |

| Hit Compound | Indazole scaffold | >1000 | >1000 |

| Optimized Compound | 2,6-difluoro-3-methoxyphenyl residue | <4.1 | 2.0 ± 0.8 |

This data clearly demonstrates how targeted structural modifications can lead to a dramatic improvement in the potency of compounds derived from the 1H-indazol-3-amine scaffold.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems aims to enhance the therapeutic index of anticancer agents by improving their pharmacokinetic properties and ensuring they reach their intended site of action with greater specificity. While the prodrug concept is a well-established strategy in medicinal chemistry to overcome challenges such as poor solubility or unfavorable pharmacokinetics, specific research into the design and application of prodrugs for this compound and its derivatives in the context of cancer therapy is not extensively documented in publicly available literature.

Similarly, targeted delivery systems, which utilize carriers like nanoparticles or antibodies to concentrate a therapeutic agent at the tumor site, are a key area of modern oncological research. These systems are designed to minimize off-target effects and enhance efficacy. However, specific examples of targeted delivery systems developed explicitly for this compound derivatives for cancer treatment are not detailed in the available research. The application of such advanced delivery strategies to this particular class of compounds remains an area for future investigation.

Combination Therapies Involving this compound Derivatives

The use of combination therapies is a cornerstone of modern cancer treatment, often leading to improved outcomes compared to monotherapy. The rationale behind this approach includes overcoming drug resistance, targeting multiple signaling pathways, and achieving synergistic anticancer effects. Several indazole derivatives, such as the kinase inhibitors axitinib and pazopanib, are utilized in cancer treatment, and their use in combination with other agents has been explored.

Indazole-based compounds that function as kinase inhibitors are of particular interest for combination strategies. For instance, the fibroblast growth factor receptor (FGFR) inhibitor LY2874455 and the polo-like kinase 4 (PLK4) inhibitor CFI-400945, both containing an indazole core, have been investigated in clinical trials in combination with other therapies for acute myeloid leukemia and breast cancer, respectively. While these examples highlight the potential of the broader class of indazole derivatives in combination regimens, specific preclinical or clinical studies detailing the use of this compound or its direct derivatives in combination with other anticancer agents are not prominently reported in the scientific literature.

Toxicology and Safety Pharmacology Research

The toxicological profile and safety pharmacology of a drug candidate are critical for its potential clinical development. Research in this area for derivatives of this compound has provided some preliminary insights, primarily from in vitro studies.

In a study focused on the development of novel 1H-indazole-3-amine derivatives for their antitumor activity, a series of compounds were synthesized starting from 5-bromo-2-fluorobenzonitrile, which upon reaction with hydrazine (B178648), forms 5-bromo-1H-indazol-3-amine. One of the most promising derivatives from this series, compound 6o , underwent in vitro cytotoxicity evaluation against a panel of human cancer cell lines and a normal human embryonic kidney cell line (HEK-293). The results, as summarized in the table below, indicated that compound 6o exhibited a degree of selectivity for cancer cells over normal cells.

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | >40 |

| Hep-G2 | Hepatoma | >40 |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 |

The selectivity index (SI), calculated as the ratio of the IC₅₀ value in the normal cell line to that in the cancer cell line, was determined to be 6.45 for the K562 cell line. This suggests a higher potency against this specific cancer cell line compared to the normal cells tested. Another compound from a related series, 5k , demonstrated potent activity against the Hep-G2 cell line (IC₅₀ = 3.32 µM) but also exhibited higher toxicity to normal HEK-293 cells (IC₅₀ = 12.17 µM), resulting in poor selectivity. The higher toxicity of compound 5k was postulated to be associated with the presence of a mercapto acetamide (B32628) group.

Furthermore, in vivo studies with another indazole derivative, compound 2f , which was identified as a potent anticancer agent, showed that it could suppress tumor growth in a 4T1 mouse model without obvious side effects, suggesting an acceptable safety profile in mice. However, detailed safety pharmacology studies, which investigate the potential adverse effects on major physiological systems, have not been extensively reported for this compound derivatives.

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization of 4-bromo-1H-indazol-3-amine

Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and indazole N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating amino group. The protons on the benzene (B151609) ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The amine (-NH₂) protons would likely appear as a broad singlet, and the indazole N-H proton would also be a singlet, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C4) would be significantly influenced, and its chemical shift can be predicted based on empirical data for bromo-aromatic compounds. The other aromatic carbons and the carbons of the pyrazole (B372694) ring would also have characteristic chemical shifts.

Predicted NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-5 | ~7.30 (dd) | C-3 | ~145 |

| H-6 | ~7.10 (t) | C-3a | ~120 |

| H-7 | ~7.50 (d) | C-4 | ~100 |

| -NH₂ | ~5.5 (br s) | C-5 | ~125 |

| N-H | ~12.0 (br s) | C-6 | ~122 |

| C-7 | ~115 |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) for the aromatic protons would be expected in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. dd = doublet of doublets, t = triplet, d = doublet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The fragmentation pattern would provide further structural information, with expected cleavages including the loss of the amino group, bromine atom, and fragmentation of the indazole ring system.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 210.97/212.97 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| [M-NH₂]⁺ | 194.96/196.96 | Loss of the amino radical. |

| [M-Br]⁺ | 132.06 | Loss of the bromine radical. |

Note: m/z = mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine and indazole groups, C-H bonds of the aromatic ring, C=C and C=N bonds within the ring system, and the C-Br bond.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3400-3200 | Medium, two bands (symmetric and asymmetric) |

| N-H stretch (indazole) | 3200-3100 | Broad, medium |

| Aromatic C-H stretch | 3100-3000 | Medium to weak |

| C=C and C=N stretch (ring) | 1620-1450 | Medium to strong |

| N-H bend (amine) | 1650-1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV light. The presence of the bromo and amino substituents on the aromatic ring will influence the wavelength of maximum absorption (λmax). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole.

Predicted UV-Vis Absorption Data for this compound (in Methanol or Ethanol)

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~280-300 |

Note: λmax values are dependent on the solvent used.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for their quantification. A reversed-phase HPLC method would be suitable for this compound. In this method, the compound would be separated on a non-polar stationary phase (like C18) with a polar mobile phase.

The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification. The purity would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Proposed HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% formic acid or trifluoroacetic acid), gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength corresponding to one of the absorption maxima (e.g., 280 nm). |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

By employing these advanced analytical methodologies, a comprehensive chemical profile of this compound can be established, ensuring its structural integrity and purity for any subsequent scientific investigation or application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample. In the context of synthesizing chemical intermediates like this compound, GC-MS is crucial for quality control, particularly for the detection of volatile impurities that may arise from starting materials, solvents, or reaction byproducts.

The methodology involves injecting a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

While specific studies on volatile impurities in this compound are not extensively detailed in the public domain, the application of GC-MS is well-documented for closely related analogues. For instance, during the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, GC-MS is utilized for in-process control to monitor the progress of the reaction. nih.govmdpi.com It effectively distinguishes between the desired product and undesired regioisomers, which are common byproducts in the synthesis of substituted indazoles. nih.govresearchgate.net This application underscores the capability of GC-MS to ensure the purity and integrity of the final product by identifying and helping to control the formation of impurities.

Table 1: Representative GC-MS Analysis for Isomer Differentiation in Bromo-Indazole Synthesis

This table is illustrative and based on data for related compounds.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

|---|---|---|---|

| Starting Material | 10.2 | Varies | Unreacted Precursor |

| Desired Product | 15.4 | 247, 249, 168, 141 | 7-bromo-4-chloro-1H-indazol-3-amine |

| Regioisomer | 16.1 | 247, 249, 168, 141 | Undesired Isomer |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. thieme.de It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber with an appropriate solvent system (eluent). Different compounds travel up the plate at different rates based on their polarity, resulting in distinct spots. By comparing the reaction mixture lane to reference lanes for the starting materials, one can visualize the reaction's progression.

In the synthesis of bromo-indazole derivatives, TLC is a standard method for determining reaction completion. For example, during the synthesis of 5-bromo-1H-indazol-3-amine and its subsequent conversion to tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the progress of each reaction step was monitored by TLC. nih.gov A typical setup involves three lanes on the TLC plate: one for the starting material (SM), one for the reaction mixture (RM), and a central "co-spot" containing both. The disappearance of the SM spot in the RM lane and the appearance of a new product spot indicate a successful transformation.

Table 2: Example of TLC for Monitoring Synthesis of a Bromo-Indazole

This table is a representative example of TLC monitoring.

| Time Point | Starting Material (SM) Spot | Product Spot | Observations |

|---|---|---|---|

| t = 0 hr | Present (Rf = 0.6) | Absent | Reaction initiated |

| t = 2 hr | Faint (Rf = 0.6) | Present (Rf = 0.3) | Reaction proceeding |

Solid-State Characterization

X-ray Crystallography for Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

To perform the analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While the crystal structure for this compound itself is not publicly available, data from closely related structures, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provide insight into the expected structural features of this class of compounds. nih.gov For this derivative, the fused pyrazole and benzene rings were found to be nearly co-planar. The analysis also reveals detailed information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Bromo-Indazole Derivative

Data from tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₄BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1633 (4) |

| b (Å) | 11.2189 (4) |

| c (Å) | 9.9238 (4) |

| β (°) | 107.012 (2) |

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray Diffraction (PXRD) is a primary analytical tool for characterizing the solid-state properties of crystalline materials, particularly for identifying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, which is of critical importance in the pharmaceutical industry.

PXRD analysis involves exposing a powdered sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. While no specific polymorphism studies have been published for this compound, this technique would be essential for its solid-state characterization. Any variation in the synthetic or crystallization process could potentially lead to different polymorphs, each with a unique PXRD pattern. The technique is therefore vital for ensuring batch-to-batch consistency and controlling the solid form of the material.

Computational Chemistry and Cheminformatics

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These computational methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and orbital energies.

A common approach involves geometry optimization followed by frequency calculations using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to predict molecular properties. researchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For a molecule like this compound, DFT calculations would reveal how the bromine and amine substituents influence the electron density of the indazole ring system, providing insights into its potential reactivity in further chemical transformations.

Table 4: Illustrative Quantum Chemical Properties for this compound

These values are representative examples based on DFT calculations for similar bromo-aromatic compounds and are not from direct experimental measurement.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.1 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and preferred spatial arrangements, which are crucial for its interaction with biological targets. nih.govnih.gov By simulating the compound in a virtual environment, typically solvated in water to mimic physiological conditions, researchers can observe its dynamic behavior.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe molecular motion. |

| Average RMSD | 1.5 Å | Indicates the stability of the compound's conformation over time. |

| RMSF of Amino Group | 2.1 Å | Highlights the flexibility of the amino substituent. |

| Average Radius of Gyration | 3.8 Å | Reflects the compactness of the molecule's structure. |

In Silico Prediction of Biological Activity and Toxicity

In silico methods are widely used to predict the biological activity and potential toxicity of chemical compounds, offering a rapid and cost-effective screening process before committing to expensive laboratory experiments. nih.gov For this compound, these predictions are based on its structural similarity to known biologically active molecules and through the application of quantitative structure-activity relationship (QSAR) models. mdpi.com

Biological Activity Prediction: Computational models can screen this compound against databases of known protein targets to predict potential interactions. The indazole scaffold is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibition. nih.govnih.gov By employing molecular docking simulations, researchers can virtually place the compound into the active sites of various proteins, such as kinases, to estimate its binding affinity and identify key interactions. biotech-asia.org The predicted bioactivity scores for different target classes can help prioritize experimental testing. researchgate.net

Toxicity Prediction: Computational toxicology assesses the likelihood of a compound exhibiting adverse effects based on its chemical structure. nih.gov Algorithms can identify toxicophores (substructures known to be associated with toxicity) within this compound. For example, the presence of the bromo-aromatic system could be flagged for potential metabolic activation or persistence. mdpi.com Predictive models, often trained on large datasets of toxicological data, can estimate various toxicity endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. researchgate.net

Table 2: Hypothetical In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing genetic mutations. |

Database Mining and Virtual Screening for Analogues

Database Mining: Chemical databases, such as ChEMBL and PubChem, contain vast amounts of information on chemical structures and their associated biological data. nih.gov Data mining techniques can be employed to search these databases for compounds structurally similar to this compound. frontiersin.org This process, often based on chemical fingerprinting and similarity searching, can uncover existing research on related molecules, identify potential biological targets, and reveal structure-activity relationships within the indazole chemical class. ranchobiosciences.comripublication.com By analyzing the biological data of close analogues, researchers can form hypotheses about the potential applications of this compound.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Starting with this compound as a query structure or "fragment," virtual screening can be used to identify commercially available or synthetically accessible analogues with potentially improved properties. nih.gov Both ligand-based and structure-based virtual screening methods can be applied. nih.gov Ligand-based methods search for molecules with similar shapes and electronic features, while structure-based methods dock candidate molecules into the 3D structure of a specific biological target, such as a kinase, to predict binding affinity. nih.govacs.org This allows for the rapid identification of a focused set of analogues for synthesis and biological evaluation. sigmaaldrich.com

Table 3: Example Output of a Virtual Screening Campaign for Analogues of this compound Targeting a Kinase

| Analogue ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Analogue-001 | Replacement of Br with Cl | -8.5 | Hydrogen bond with hinge region. |

| Analogue-002 | Addition of a methyl group at N1 | -8.9 | Hydrophobic interaction with gatekeeper residue. |

| Analogue-003 | Replacement of 3-amine with a 3-carboxamide | -9.2 | Additional hydrogen bond with catalytic loop. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of 4-bromo-1H-indazol-3-amine will likely focus on creating more efficient, cost-effective, and environmentally sustainable methods. Current strategies for related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV drug Lenacapavir, often start from expensive materials and may require purification steps like column chromatography. nih.govresearchgate.netchemrxiv.org Future synthetic routes for the 4-bromo isomer will aim to overcome these challenges.

Key areas of development include:

Regioselective Bromination: Developing methods for the precise placement of the bromine atom at the C4 position is critical. Research into ultrasound-assisted C-H bond bromination on the indazole core represents a move towards milder and more efficient reaction conditions. nih.gov

Economical Starting Materials: Sourcing less expensive precursors is vital for large-scale production. For instance, a new synthesis for a related bromo-indazole derivative was successfully developed from the inexpensive 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.net

Novel Catalytic Systems: Exploring new catalysts, such as palladium or copper, could facilitate more efficient C-N coupling and cyclization reactions, which are fundamental to forming the 3-aminoindazole core. nih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The 3-aminoindazole scaffold is a cornerstone of many biologically active compounds, and the presence of a bromine atom can significantly enhance pharmacological properties. nih.govnih.gov Future research will focus on screening this compound and its derivatives against a wide array of biological targets.

Anticancer Potential: Indazole derivatives are well-established as potent anti-cancer agents, with several FDA-approved drugs, like Pazopanib and Entrectinib, featuring this core structure. researchgate.netnih.govpnrjournal.comrsc.org The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," enabling it to interact with the active sites of protein kinases, which are crucial targets in oncology. mdpi.com Research on 5-bromo-1H-indazol-3-amine derivatives has already shown promising antitumor activity against various cancer cell lines. nih.gov Future work on the 4-bromo isomer will likely explore its efficacy as a kinase inhibitor for targeted cancer therapy. nih.govnih.gov

Antimicrobial Activity: There is a growing interest in indazole derivatives as novel antimicrobial agents. nih.govresearchgate.net Studies on other brominated indazoles have demonstrated their potential. For example, a series of 4-bromo-1H-indazole derivatives were identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov This suggests a promising avenue for developing new antibiotics to combat drug-resistant bacteria. Similarly, derivatives of 6-bromo-1H-indazole have shown activity against a spectrum of microbes. researchgate.net

| Compound Class | Investigated Activity | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 5-Bromo-1H-indazol-3-amine Derivatives | Antitumor | Cytotoxicity against cancer cell lines | Showed promising inhibitory effects against K562, A549, PC-3, and Hep-G2 cell lines. | mdpi.comnih.gov |

| 4-Bromo-1H-indazole Derivatives | Antibacterial | FtsZ Protein Inhibition | Exhibited potent activity against penicillin-resistant Staphylococcus aureus and S. pyogenes. | nih.gov |

| 6-Bromo-1H-indazole Derivatives | Anticancer, Antimicrobial | Inhibition of cancer cell lines; general antimicrobial action | Showed potent anticancer activity and efficacy against various bacterial and fungal strains. | nih.govresearchgate.net |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Antiviral (as intermediate) | Intermediate for Lenacapavir, an HIV capsid inhibitor | Crucial building block for a potent anti-HIV therapeutic. | nih.govresearchgate.net |

Other Therapeutic Areas: The indazole scaffold has been implicated in a vast range of other diseases, including inflammatory conditions, neurodegenerative disorders, and metabolic diseases. nih.govstocktitan.netft.com A recent collaboration between BioAge Labs and HitGen led to the development of BGE-102, a brain-penetrant indazole-based NLRP3 inhibitor for treating obesity and other age-related inflammatory diseases, which has now entered Phase 1 clinical trials. stocktitan.netft.com This success highlights the potential for discovering novel indazole compounds, like this compound, for a wide spectrum of therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govcrimsonpublishers.commdpi.com For a scaffold like this compound, these computational tools offer immense potential.

Predictive Modeling: AI algorithms can be trained on large datasets of existing indazole compounds to predict the biological activities, toxicity, and pharmacokinetic properties of novel derivatives of this compound. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.